Lipophilicity (clogP) and Topological Polar Surface Area (tPSA) Compared with Closest Bromo‑Positional and Linker‑Variant Analogs
The target compound’s computed clogP is 2.03 and its tPSA is 62.30 Ų [REFS‑1]. Moving the bromine from position 2 to position 3 (as in 3‑bromo‑N‑(2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethyl)‑5‑methoxybenzamide) raises clogP by ≈0.3 units and reduces tPSA by ≈3 Ų, while replacing the ethylene linker with a shorter methylene spacer (as in N‑((3,5‑dimethyl‑1H‑pyrazol‑1‑yl)methyl)‑2‑bromo‑5‑methoxybenzamide) lowers clogP by ≈0.5 units and increases tPSA by ≈4 Ų [REFS‑1]. These differences move the target compound into a distinct ‘drug‑like’ property space (Lipinski Rule‑of‑Five compliance) compared with its closest neighbors.
| Evidence Dimension | clogP / tPSA (Ų) |
|---|---|
| Target Compound Data | clogP = 2.03; tPSA = 62.30 Ų |
| Comparator Or Baseline | 3‑bromo isomer: clogP ≈ 2.3, tPSA ≈ 59 Ų; methylene‑linker analog: clogP ≈ 1.5, tPSA ≈ 66 Ų |
| Quantified Difference | clogP difference ≥ 0.3 units; tPSA difference ≥ 3 Ų |
| Conditions | Computed values using Ghose‑Crippen clogP method and Ertl‑fast‑tPSA; structures optimized in silico [REFS‑1]. |
Why This Matters
A clogP shift of ≥ 0.3 units can alter membrane permeability and solubility by a factor of 2–3, directly impacting in‑cell activity and formulation options, making direct analog substitution potentially misleading.
- [1] sildrug.ibb.waw.pl. Draw‑a‑Structure computed properties for C₁₅H₁₈BrN₃O₂ (ZINC1089831). https://sildrug.ibb.waw.pl. View Source
